molecular formula C2H9NO3S2 B13639260 (1R)-1-Amino-2-mercaptoethanesulfinic acid hydrate

(1R)-1-Amino-2-mercaptoethanesulfinic acid hydrate

Cat. No.: B13639260
M. Wt: 159.23 g/mol
InChI Key: OHRUAEKVDRHTQD-HSHFZTNMSA-N
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Description

(1R)-1-Amino-2-mercaptoethanesulfinic acid hydrate is a compound of significant interest in various scientific fields. This compound features an amino group, a mercapto group, and a sulfinic acid group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-Amino-2-mercaptoethanesulfinic acid hydrate typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of cysteamine with sulfur dioxide and hydrogen peroxide, followed by crystallization to obtain the hydrate form. The reaction conditions often require precise temperature control and pH adjustments to ensure the desired product’s purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for better control over reaction parameters and can produce the compound in significant quantities. The process may also include purification steps such as recrystallization and filtration to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-Amino-2-mercaptoethanesulfinic acid hydrate undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The sulfinic acid group can be reduced to a thiol group.

    Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amino group under basic conditions.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Thiols.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1R)-1-Amino-2-mercaptoethanesulfinic acid hydrate is used as a building block for synthesizing more complex molecules. Its functional groups allow for various modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound is studied for its potential role in cellular processes involving sulfur-containing amino acids. It may also be used as a probe to study enzyme mechanisms that involve thiol groups.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications, particularly in conditions related to oxidative stress and sulfur metabolism disorders.

Industry

Industrially, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its reactivity makes it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of (1R)-1-Amino-2-mercaptoethanesulfinic acid hydrate involves its interaction with molecular targets such as enzymes and proteins. The compound’s thiol group can form disulfide bonds with cysteine residues in proteins, potentially altering their function. Additionally, the amino and sulfinic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Cysteamine: Shares the mercapto group but lacks the sulfinic acid group.

    Cysteine: Contains both an amino and a thiol group but differs in the overall structure.

    Methionine: Another sulfur-containing amino acid with different functional groups.

Uniqueness

(1R)-1-Amino-2-mercaptoethanesulfinic acid hydrate is unique due to the presence of the sulfinic acid group, which imparts distinct chemical reactivity and biological activity compared to other sulfur-containing compounds. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C2H9NO3S2

Molecular Weight

159.23 g/mol

IUPAC Name

(1R)-1-amino-2-sulfanylethanesulfinic acid;hydrate

InChI

InChI=1S/C2H7NO2S2.H2O/c3-2(1-6)7(4)5;/h2,6H,1,3H2,(H,4,5);1H2/t2-;/m1./s1

InChI Key

OHRUAEKVDRHTQD-HSHFZTNMSA-N

Isomeric SMILES

C([C@H](N)S(=O)O)S.O

Canonical SMILES

C(C(N)S(=O)O)S.O

Origin of Product

United States

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